3,4-Dimethyl-5-pentylfuran-2(5H)-one
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Overview
Description
3,4-Dimethyl-5-pentylfuran-2(5H)-one is a heterocyclic organic compound with a furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-5-pentylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 3,4-dimethyl-5-pentyl-2-penten-1-ol. The reaction is carried out in the presence of a strong acid such as sulfuric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-5-pentylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and acids (sulfuric acid) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halogenated or alkylated furan derivatives.
Scientific Research Applications
3,4-Dimethyl-5-pentylfuran-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-5-pentylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular responses.
Oxidative Stress Modulation: Acting as an antioxidant to reduce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-5-pentyl-2-furanheptanoic acid
- 5-Hydroxy-3,4-dimethyl-5-pentyl-2(5H)-furanone
Uniqueness
3,4-Dimethyl-5-pentylfuran-2(5H)-one is unique due to its specific furan ring structure and the presence of both methyl and pentyl groups. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
10547-84-9 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3,4-dimethyl-2-pentyl-2H-furan-5-one |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-7-10-8(2)9(3)11(12)13-10/h10H,4-7H2,1-3H3 |
InChI Key |
LRKURLXWGJNWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(=C(C(=O)O1)C)C |
Origin of Product |
United States |
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